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Compound of Interest

Compound Name: 2-cyano-3-methylbenzoic acid

CAS No.: 500024-26-0

Cat. No.: B6145942

Get Quote

Executive Summary
2-cyano-3-methylbenzoic acid (CAS 123-45-6 analog context) represents a unique "vicinal

trisubstituted" scaffold (1-COOH, 2-CN, 3-CH₃). Unlike its isomers, this molecule features a

"sandwiched nitrile"—a cyano group sterically crowded by an ortho-carboxylic acid and an

ortho-methyl group.

Key Performance Differentiators:

Acidity: Higher than meta/para-methyl isomers due to the ortho-cyano electron-withdrawing

effect, though slightly tempered by the 3-methyl group compared to 2-cyanobenzoic acid.

Cyclization Potential: High propensity for intramolecular cyclization to isoindolinones, but

with slower kinetics than 2-cyano-4-methylbenzoic acid due to steric hindrance at the nitrile

carbon.

Nucleophilic Stability: The 2-cyano group is exceptionally resistant to accidental hydrolysis

compared to the 4-methyl or 5-methyl isomers, offering a wider processing window in

aqueous basic media.
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Structural Analysis & Electronic Effects
The reactivity differences among the isomers are dictated by the Ortho Effect and Steric

Inhibition of Resonance (SIR).

The Isomer Landscape
Isomer Structure Code Substituent Pattern Key Steric Feature

2-cyano-3-

methylbenzoic acid
Target (A)

1-COOH, 2-CN, 3-

CH₃

Sandwiched Nitrile:

CN is flanked by

COOH and CH₃.

2-cyano-4-

methylbenzoic acid
Isomer (B)

1-COOH, 2-CN, 4-

CH₃

Exposed Nitrile: CN is

hindered only by

COOH.

2-cyano-6-

methylbenzoic acid
Isomer (C)

1-COOH, 2-CN, 6-

CH₃

Sandwiched Acid:

COOH is flanked by

CN and CH₃.

3-cyano-2-

methylbenzoic acid
Isomer (D)

1-COOH, 3-CN, 2-

CH₃

Blocked Acid: COOH

is hindered by 2-CH₃;

CN is meta.

Electronic & Steric Impact[1][2][3]
Target (A) - The "Sandwiched Nitrile":

The 3-methyl group exerts significant steric pressure on the 2-cyano group.

Consequence: Nucleophilic attack on the nitrile (e.g., during cyclization) requires higher

activation energy than in Isomer B.

Isomer (C) - The "Sandwiched Acid":

The 1-COOH group is forced out of planarity with the benzene ring by the 2-CN and 6-CH₃

groups.
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Consequence: This isomer exhibits the highest acidity (lowest pKa) due to the loss of

conjugation between the phenyl ring and the carboxyl group (Steric Inhibition of

Resonance), which destabilizes the acid form more than the carboxylate anion.

Acidity & Solubility Profile
Understanding pKa is critical for pH-dependent extraction and coupling protocols.

Predicted pKa Hierarchy:

Isomer C (2-CN, 6-Me): Most acidic (~pKa 3.2). The carboxyl group is twisted perpendicular

to the ring, breaking conjugation and maximizing the inductive electron-withdrawing effect of

the CN group.

Target A (2-CN, 3-Me): Strong acid (~pKa 3.5). The 2-CN group (ortho) inductively stabilizes

the carboxylate. The 3-Me group (meta to COOH) has a weak electron-donating effect,

slightly reducing acidity compared to unsubstituted 2-cyanobenzoic acid.

Isomer D (3-CN, 2-Me): Weakest acid (~pKa 4.0). The 2-methyl group destabilizes the anion

via electron donation, and the electron-withdrawing CN is too distant (meta) to compensate

effectively.

Solubility Implication: Target (A) exhibits lower aqueous solubility than Isomer (B) due to the

efficient packing of the hydrophobic methyl group between the polar functional groups,

reducing the effective polar surface area.

Cyclization Reactivity: Isoindolinone Synthesis[4][5]
The primary utility of 2-cyanobenzoic acid derivatives is the synthesis of Isoindolin-1-ones

(phthalimidines), a core scaffold in drugs like Lenalidomide and Niraparib.

Reaction Pathway
The reaction involves the nucleophilic attack of an amine (R-NH₂) on the carboxylic acid

(forming an amide), followed by intramolecular nucleophilic attack of the amide nitrogen on the

nitrile.
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Comparative Kinetics
Target (A): Slower cyclization. The 3-methyl group sterically hinders the nitrile carbon. High

temperatures (>100°C) or strong Lewis acid catalysts are often required to drive the reaction

to completion.

Isomer (B): Fast cyclization. The nitrile is accessible.

Isomer (D):No cyclization. The nitrile and carboxylic acid are not ortho to each other; they

cannot form the 5-membered lactam ring.

Pathway Visualization
The following diagram illustrates the steric bottleneck in the cyclization of the Target (A)

compared to Isomer (B).

Kinetic Profile

2-Cyano-3-methylbenzoic Acid
(Target A)

Intermediate Amide
(Sterically Crowded CN)

+ R-NH2

2-Cyano-4-methylbenzoic Acid
(Isomer B)

Intermediate Amide
(Accessible CN)

+ R-NH2

Transition State
(High Energy Barrier)

Slow (Steric Clash)

Transition State
(Low Energy Barrier)

Fast

Isoindolin-1-one
Derivative

Red dashed line indicates
kinetic bottleneck due to

3-methyl steric hindrance.

Click to download full resolution via product page

Caption: Comparative cyclization pathways showing the high-energy transition state for the 3-

methyl isomer due to steric hindrance at the nitrile.

Experimental Protocols
Protocol 1: Controlled Cyclization to 4-Methyl-3-
oxoisoindoline-1-carbonitrile
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Note: This protocol is optimized for the hindered Target (A) substrate.

Objective: Synthesize the isoindolinone core while overcoming the steric barrier of the 3-methyl

group.

Reagents:

2-Cyano-3-methylbenzoic acid (1.0 eq)[1]

Primary Amine (e.g., Benzylamine) (1.2 eq)

EDC[2]·HCl (1.5 eq) [Coupling Agent]

HOBt (1.5 eq) [Additive]

Catalyst: K₂CO₃ (2.0 eq) or Cu(OAc)₂ (10 mol%)

Solvent: DMF (High boiling point required)[3][4]

Step-by-Step Methodology:

Activation: Dissolve 2-cyano-3-methylbenzoic acid in DMF (0.5 M). Add EDC·HCl and

HOBt at 0°C. Stir for 30 min. Why: The steric bulk of the ortho-methyl group can retard direct

thermal condensation; activation is crucial.

Amide Formation: Add the amine and allow to warm to Room Temperature (RT). Stir for 4

hours. Monitor by TLC/LCMS for the disappearance of the acid.

Cyclization (The Critical Step): Add K₂CO₃. Heat the reaction mixture to 110°C for 12-16

hours.

Comparison Note: Isomer (B) would typically cyclize at 60-80°C. Target (A) requires

>100°C to overcome the rotational barrier and steric crowding at the nitrile.

Workup: Pour into ice water. The product typically precipitates due to the hydrophobic methyl

group. Filter and wash with water.

Self-Validating Check:
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IR Spectroscopy: Look for the disappearance of the nitrile peak (~2230 cm⁻¹) and the

appearance of the lactam carbonyl (~1700 cm⁻¹). If the nitrile peak persists, the cyclization is

incomplete—increase temperature.

Data Summary: Reactivity Matrix

Parameter
2-Cyano-3-
methylbenzoic Acid
(Target)

2-Cyano-4-
methylbenzoic Acid

2-Cyano-6-
methylbenzoic Acid

pKa (Predicted) ~3.5 ~3.6 ~3.2 (Strongest)

Nitrile Hydrolysis Rate
Slow (Sterically

shielded)
Fast (Exposed) Medium

Cyclization Rate
Slow (Requires

Heat/Cat)
Fast (Spontaneous) Slow (Steric twist)

Major Impurity Uncyclized Amide Hydrolyzed Di-acid
Decarboxylated

product

Drug Application
PARP Inhibitor

precursors
General scaffolds Specialized ligands
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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